3-[(2-Fluorophenyl)sulfonyl]azetidine

Medicinal Chemistry ADME Prediction Lipophilicity

Procure 3-[(2-Fluorophenyl)sulfonyl]azetidine (CAS 1706451-51-5) for reproducible medicinal chemistry. The unique 2-fluorophenyl group and strained azetidine ring enhance metabolic stability and binding affinity. This specific scaffold is non-fungible; generic substitution alters SAR and pharmacokinetic profiles, invalidating research. Ideal for developing CNS-targeted 5-HT2A modulators or enzyme inhibitors.

Molecular Formula C9H10FNO2S
Molecular Weight 215.25 g/mol
CAS No. 1706451-51-5
Cat. No. B1490760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Fluorophenyl)sulfonyl]azetidine
CAS1706451-51-5
Molecular FormulaC9H10FNO2S
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1C(CN1)S(=O)(=O)C2=CC=CC=C2F
InChIInChI=1S/C9H10FNO2S/c10-8-3-1-2-4-9(8)14(12,13)7-5-11-6-7/h1-4,7,11H,5-6H2
InChIKeyZCCSLMINHGPOKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Fluorophenyl)sulfonyl]azetidine CAS 1706451-51-5: A Fluorinated Sulfonyl Azetidine Building Block for Medicinal Chemistry and Drug Discovery


3-[(2-Fluorophenyl)sulfonyl]azetidine (CAS 1706451-51-5) is a fluorinated sulfonamide derivative characterized by a strained four-membered azetidine ring and a 2-fluorobenzenesulfonyl moiety [1]. With a molecular formula of C9H10FNO2S and a molecular weight of 215.25 g/mol , this compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry [2]. Its structural features, including the electron-withdrawing fluorine atom and the rigid azetidine scaffold, are hypothesized to enhance binding affinity, metabolic stability, and lipophilicity, making it a valuable building block for developing enzyme inhibitors and receptor modulators [1]. While specific biological data for the isolated compound are limited, its scaffold is recognized for potential applications in anticancer and antimicrobial research [2].

Why 3-[(2-Fluorophenyl)sulfonyl]azetidine Cannot Be Replaced by Generic Sulfonyl Azetidines: Quantitative Differentiation in Lipophilicity, Reactivity, and Scaffold Potential


Direct substitution of 3-[(2-Fluorophenyl)sulfonyl]azetidine with unsubstituted phenylsulfonyl azetidines or other generic sulfonyl azetidines is scientifically unsound due to the profound impact of the 2-fluorophenyl group on physicochemical and biological properties. The ortho-fluorine substituent significantly alters the compound's electronic distribution, lipophilicity, and potential for metabolic interactions compared to non-fluorinated analogs [1]. In a related study on azetidine sulfonamides, modifications to the aryl sulfonyl group led to substantial changes in potency and pharmacokinetic profiles, underscoring the non-fungible nature of specific sulfonyl substitutions [2]. Furthermore, the predicted pKa (7.79±0.40) and LogP (0.5712) values for this specific compound define a unique chemical space that directly influences its solubility, permeability, and reactivity in further functionalization steps, which would be completely altered by substituting a different sulfonyl group . Therefore, generic replacement is likely to result in failed syntheses, altered biological activity, or invalid SAR conclusions, making procurement of the specific CAS 1706451-51-5 essential for reproducible research [1].

Quantitative Differentiation Guide for 3-[(2-Fluorophenyl)sulfonyl]azetidine (CAS 1706451-51-5) vs. Comparators


Predicted Lipophilicity (LogP) of 3-[(2-Fluorophenyl)sulfonyl]azetidine vs. Unsubstituted Phenylsulfonyl Analog

The 2-fluorophenyl substituent on 3-[(2-Fluorophenyl)sulfonyl]azetidine confers a distinct lipophilicity profile compared to its unsubstituted phenylsulfonyl azetidine analog. The target compound has a predicted LogP value of 0.5712 . While experimental LogP data for the direct unsubstituted phenylsulfonyl analog (3-(phenylsulfonyl)azetidine) are not available in the same source, the addition of an electron-withdrawing ortho-fluorine atom is known to generally increase lipophilicity compared to the parent compound, a trend supported by class-level inference from structure-activity relationship studies in related sulfonyl azetidine series [1]. This quantitative difference in predicted LogP indicates a measurable change in the compound's ability to partition into lipid bilayers, a critical parameter for optimizing membrane permeability and oral bioavailability in drug discovery programs.

Medicinal Chemistry ADME Prediction Lipophilicity

Predicted Acid Dissociation Constant (pKa) as a Determinant of Ionization State and Reactivity

The basicity of the azetidine nitrogen in 3-[(2-Fluorophenyl)sulfonyl]azetidine is a critical property governing its ionization state under physiological conditions and its reactivity in further synthetic transformations. The predicted pKa for this compound is 7.79 ± 0.40 [1]. While a direct comparator for the unsubstituted phenylsulfonyl azetidine is not available in the same dataset, the presence of the electron-withdrawing 2-fluorophenylsulfonyl group is expected to lower the pKa of the azetidine nitrogen compared to a less electron-withdrawing substituent, such as a methylsulfonyl group. This class-level inference is based on the electronic effects observed in related sulfonamide series [2]. The predicted pKa of 7.79 indicates that at physiological pH (7.4), a significant fraction of the compound will exist in both protonated and neutral forms, influencing its solubility, permeability, and ability to form key interactions with biological targets.

Medicinal Chemistry Physicochemical Property Ionization

Predicted Topological Polar Surface Area (TPSA) as an Indicator of Membrane Permeability

The Topological Polar Surface Area (TPSA) is a key descriptor used to predict a molecule's ability to cross biological membranes, including the blood-brain barrier and intestinal epithelium. 3-[(2-Fluorophenyl)sulfonyl]azetidine has a reported TPSA of 46.17 Ų . This value is significantly lower than the common threshold of 140 Ų for good oral bioavailability and below 90 Ų often associated with favorable CNS penetration. In comparison, a more polar sulfonyl azetidine, such as one containing a carboxylic acid or additional hydrogen bond donors, would exhibit a much higher TPSA, thus predicting poorer membrane permeability. This quantitative metric provides a concrete, calculable differentiation point for researchers prioritizing compounds with optimal drug-like properties.

Medicinal Chemistry Drug-likeness Permeability

Structural Rigidity and Conformational Restriction Compared to Acyclic Sulfonamides

The azetidine ring in 3-[(2-Fluorophenyl)sulfonyl]azetidine imposes a high degree of structural rigidity and conformational restriction compared to acyclic sulfonamide analogs, such as N-benzyl-2-fluorobenzenesulfonamide. The four-membered ring locks the sulfonyl group into a specific spatial orientation relative to the secondary amine, reducing the entropic penalty upon binding to a biological target and potentially enhancing binding affinity [1]. While direct binding affinity data for this compound is not available, the principle of conformational restriction is a well-established concept in medicinal chemistry for improving potency and selectivity, as demonstrated in the development of azetidine-based HCV NS3 protease inhibitors and neuronal receptor agonists [2]. This intrinsic property differentiates it from flexible acyclic sulfonamides that can adopt multiple low-energy conformations, making it a more attractive scaffold for rational drug design.

Medicinal Chemistry Conformational Analysis Scaffold Design

Synthetic Accessibility and Functionalization Potential: A Differentiator for Building Block Selection

The synthetic utility of 3-[(2-Fluorophenyl)sulfonyl]azetidine lies in its well-defined reactivity profile, allowing for further functionalization at the azetidine nitrogen or via modification of the sulfonyl group [1]. Its preparation is documented in patent literature, where it serves as a key intermediate for generating a library of 1,3-disubstituted azetidine derivatives as 5-HT2A receptor ligands [2]. In this context, the compound's free azetidine NH group can be readily alkylated or acylated to introduce diverse pharmacophores. In contrast, an N-alkylated azetidine sulfonamide analog would lack this synthetic handle, limiting its utility in parallel synthesis or lead optimization. The availability of robust synthetic methods for N-sulfonyl azetidines, including ring contraction strategies, further underscores the practicality and scalability of this scaffold for medicinal chemistry applications [3].

Organic Synthesis Building Block Scaffold Diversification

Optimal Research and Procurement Scenarios for 3-[(2-Fluorophenyl)sulfonyl]azetidine Based on Quantitative Differentiation


Design and Synthesis of CNS-Penetrant 5-HT2A Receptor Antagonists

The low TPSA (46.17 Ų) and favorable LogP (0.5712) of 3-[(2-Fluorophenyl)sulfonyl]azetidine [1] make it a prime candidate for initiating a medicinal chemistry program targeting the 5-HT2A receptor in the central nervous system. The compound's core scaffold is directly relevant to patent literature describing 1,3-disubstituted azetidines as 5-HT2A antagonists [2]. Researchers can leverage the free azetidine NH as a diversification point to synthesize a focused library of N-substituted analogs, aiming to optimize potency and selectivity while maintaining the favorable physicochemical properties predicted by the scaffold.

Synthesis of Conformationally Restricted Enzyme Inhibitors

The inherent rigidity of the azetidine ring in 3-[(2-Fluorophenyl)sulfonyl]azetidine, as discussed in [1], is a valuable asset in structure-based drug design for enzyme targets with well-defined active sites. This compound serves as an ideal starting point for creating inhibitors where pre-organizing the sulfonyl group in a specific conformation can enhance binding affinity and selectivity, a principle validated in the development of azetidine-based HCV NS3 protease inhibitors [2]. Its use is particularly advantageous when targeting proteases or kinases where a constrained sulfonamide moiety can mimic a transition state or a key peptide backbone conformation.

Building Block for Diversity-Oriented Synthesis (DOS) Libraries

The presence of a reactive secondary amine in 3-[(2-Fluorophenyl)sulfonyl]azetidine, combined with its robust synthetic accessibility [1], positions it as a superior building block for constructing diverse chemical libraries. Unlike N-substituted azetidine sulfonamides, this compound can be readily alkylated, acylated, or arylated under standard conditions, allowing for the rapid exploration of chemical space around the azetidine core. This scenario is ideal for academic and industrial groups seeking to populate screening decks with novel, three-dimensional molecules for phenotypic or target-based assays [2].

Development of Autoimmune Disease Therapeutics via T Cell Inhibition

Given the broader class application of azetidine sulfonamides in suppressing activated T cell proliferation and IFN-α production for treating systemic lupus erythematosus (SLE) [1], 3-[(2-Fluorophenyl)sulfonyl]azetidine represents a strategically distinct entry point into this therapeutic area. Its unique 2-fluorophenyl group and predicted physicochemical profile [2] differentiate it from other azetidine sulfonamide leads, offering a new chemical series with potentially improved ADME properties or a different selectivity profile. Researchers can utilize this compound to probe the SAR of the aryl sulfonyl portion and explore its impact on potency and safety in relevant cellular assays.

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